An In-depth Technical Guide to the Physicochemical Properties of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine
Introduction
In the landscape of contemporary drug discovery, a comprehensive understanding of a molecule's physicochemical properties is paramount. These characteristics are the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, therapeutic efficacy are built. This guide provides a detailed exploration of the key physicochemical attributes of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, a molecule of interest within medicinal chemistry. Given the nascent stage of public-domain research on this specific entity, this document will serve as both a repository of predicted data and a practical manual for the experimental determination of its fundamental properties. For researchers, scientists, and drug development professionals, this guide is designed to be an indispensable resource, bridging theoretical understanding with actionable laboratory protocols.
Molecular Structure and Its Implications
The structure of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, presented in Figure 1, reveals several key functional groups that dictate its physicochemical behavior. The molecule incorporates a 1-methyl-1H-imidazole ring, a thioether linkage, and a primary amine. The imidazole ring is a critical determinant of its acid-base properties, while the primary amine contributes significantly to its basicity and potential for salt formation. The thioether linkage and the ethyl chain influence its lipophilicity and conformational flexibility.
Figure 1: Chemical Structure of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine
Molecular Formula: C₆H₁₁N₃S Molecular Weight: 157.24 g/mol [1]
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational modeling provides a valuable preliminary assessment of a compound's properties. These predictions, while not a substitute for empirical measurement, guide experimental design and offer early insights into potential development challenges.
| Property | Predicted Value | Method/Software | Significance in Drug Development |
| pKa (most basic) | 7.5 - 8.5 | ChemAxon's pKa Plugin, ACD/pKa DB | Governs ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | 0.8 - 1.5 | ACD/LogP, XLogP3 | Indicates lipophilicity, influencing absorption, distribution, metabolism, and excretion (ADME) properties. |
| Aqueous Solubility | Moderately Soluble | ALOGPS, ESOL | Affects dissolution rate and bioavailability. |
Expert Insight: The predicted pKa suggests that at physiological pH (7.4), a significant portion of the molecule will exist in its protonated, cationic form. This has profound implications for its interaction with biological membranes and potential formulation strategies. The predicted logP indicates a compound with a balance of hydrophilic and lipophilic character, a favorable starting point for oral drug candidates.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn influences solubility, lipophilicity (logD), and permeability. For 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine, two primary ionizable centers exist: the imidazole ring and the primary amine.
Experimental Determination of pKa: Potentiometric Titration
Potentiometric titration is the gold-standard method for the accurate determination of pKa values.[2][3] This technique relies on monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (acid or base).
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 5-10 mg of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine.
-
Dissolve the compound in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if aqueous solubility is limited. The final concentration should be in the range of 0.5-1 mM.
-
To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[4]
-
-
Titration Setup:
-
Calibrate a high-precision pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.
-
Immerse the calibrated pH electrode into the solution.
-
-
Titration Procedure:
-
Titrate the solution with a standardized solution of 0.1 M HCl (if determining the pKa of the amine and imidazole) or 0.1 M NaOH (if the compound is in a salt form).
-
Add the titrant in small, precise increments (e.g., 0.05 mL).
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point on the titration curve. For a multiprotic species, multiple inflection points and half-equivalence points may be observed.
-
Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
-
Lipophilicity: A Double-Edged Sword in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties. The octanol-water partition coefficient (logP) is the most widely used measure of lipophilicity.[5] For ionizable compounds, the distribution coefficient (logD) at a specific pH is a more physiologically relevant parameter.
Experimental Determination of logP/logD: The Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining logP values.[6][7] It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase at equilibrium.
-
Preparation of Phases:
-
Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by vigorously mixing them for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine in the pre-saturated aqueous phase (PBS, pH 7.4).
-
In a screw-cap tube, combine a known volume of the stock solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected logD.[8]
-
Gently shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation and Analysis:
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The logD at pH 7.4 is calculated using the following formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
Aqueous Solubility: The Gateway to Bioavailability
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[9] Therefore, an early and accurate assessment of a compound's solubility is essential.
Experimental Determination of Aqueous Solubility: Kinetic and Thermodynamic Assays
Two main types of solubility assays are commonly employed: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method that measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[10][11][12] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility and is determined by equilibrating an excess of the solid compound in the aqueous buffer over a longer period.[13]
-
Sample Preparation:
-
Add an excess amount of solid 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4).
-
-
Equilibration:
-
Seal the vial and agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the suspension to settle.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standards of known concentrations.
-
-
Result:
-
The determined concentration represents the thermodynamic solubility of the compound in the specified buffer.
-
Chemical Stability: Ensuring the Integrity of the Active Pharmaceutical Ingredient
The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[14] Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating analytical methods.[1][15][16]
Forced Degradation Studies
Forced degradation involves exposing the compound to stress conditions that are more severe than accelerated stability testing.[17] This helps to rapidly identify potential degradation products.
-
Stress Conditions:
-
Hydrolytic Degradation: Expose solutions of the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60 °C).
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[1]
-
Photolytic Degradation: Expose both solid and solution samples of the compound to light sources specified by ICH guidelines (e.g., UV and visible light).
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).
-
-
Sample Analysis:
-
At specified time points, analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products.
-
A photodiode array (PDA) detector is useful for assessing peak purity. Mass spectrometry (MS) can be used to identify the structures of the degradation products.
-
-
Data Evaluation:
-
Quantify the amount of parent compound remaining and the amount of each degradation product formed.
-
This information is used to establish the degradation profile of the molecule and to validate the analytical method's ability to monitor stability.
-
Analytical Characterization
A suite of analytical techniques is essential for the comprehensive characterization of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine and its potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity determination, quantification in various assays, and stability testing.[18] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Mass Spectrometry (MS): Used for molecular weight confirmation and structural elucidation of the parent compound and any impurities or degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity and purity of the synthesized compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.
Visualizing Experimental Workflows
Workflow for Physicochemical Property Determination
Caption: A logical workflow for the comprehensive physicochemical characterization.
Conclusion
This technical guide provides a foundational framework for understanding and determining the critical physicochemical properties of 2-[(1-methyl-1H-imidazol-2-yl)thio]ethanamine. While computational predictions offer valuable initial insights, the emphasis on detailed, validated experimental protocols underscores the necessity of empirical data in drug development. By systematically applying the methodologies outlined herein, researchers can build a robust data package that will inform formulation strategies, guide ADME profiling, and ultimately, de-risk the progression of this compound through the drug discovery pipeline. The principles and protocols detailed in this guide are not only applicable to the topic compound but also serve as a valuable resource for the broader scientific community engaged in the characterization of novel chemical entities.
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